molecular formula C8H15NO B13517166 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine

Cat. No.: B13517166
M. Wt: 141.21 g/mol
InChI Key: CCQGLKFGBRQDLI-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-oxabicyclo[211]hexan-4-yl)ethanamine is a bicyclic amine compound characterized by its unique structure, which includes a 2-oxabicyclo[211]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-oxabicyclo[21One common approach is the [2+2] cycloaddition reaction, which can be facilitated by photochemistry . This method allows for the efficient and modular synthesis of the bicyclic core, which can then be further functionalized to introduce the ethanamine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic amines and oxabicyclohexane derivatives, such as:

Uniqueness

What sets 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine apart is its specific ethanamine group, which imparts unique chemical and biological properties. This makes it particularly valuable in medicinal chemistry and other applications where specific functional groups are required.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine

InChI

InChI=1S/C8H15NO/c1-7-4-8(5-7,2-3-9)6-10-7/h2-6,9H2,1H3

InChI Key

CCQGLKFGBRQDLI-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CO2)CCN

Origin of Product

United States

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